molecular formula C11H22N2O4S B14788755 Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Cat. No.: B14788755
M. Wt: 278.37 g/mol
InChI Key: YOCWEQZGATZROE-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate is a heterocyclic compound featuring a seven-membered thiadiazepane ring with sulfone (1,1-dioxo) and carboxylate ester functionalities. Its structure includes tert-butyl and methyl substituents at positions 2 and 4, respectively. The sulfone group enhances stability and modulates electronic properties, while the tert-butyl ester improves solubility and metabolic resistance in biological systems .

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3

InChI Key

YOCWEQZGATZROE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the thiadiazepane ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The tert-butyl and carboxylate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the compounds listed in (e.g., thiazol-5-ylmethyl carbamates with ureido and hydroperoxypropan-2-yl substituents) offer indirect insights into functional group behavior and reactivity in heterocyclic systems. Below is a comparative analysis based on structural and functional similarities:

Table 1: Key Features of Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate vs. Compounds

Feature This compound Thiazol-5-ylmethyl Carbamates ()
Core Structure 1,2,5-Thiadiazepane with sulfone Thiazole ring with carbamate and ureido
Functional Groups Sulfone, tert-butyl ester, methyl Carbamate, hydroperoxypropan-2-yl, ureido
Biological Relevance Protease inhibition (theoretical) Antiviral/antibacterial (reported)
Synthetic Utility Intermediate for sulfonamide-based drugs Precursors for complex bioactive molecules
Stability High (sulfone and tert-butyl enhance stability) Moderate (hydroperoxide may reduce stability)

Key Differences:

Ring Size and Heteroatoms : The thiadiazepane core (7-membered, S/N/O) differs from the thiazole (5-membered, S/N) in compounds, impacting conformational flexibility and binding affinity.

Reactivity : The sulfone group in the thiadiazepane is less nucleophilic compared to the hydroperoxide in compounds, altering oxidative stability and synthetic pathways.

Applications : While the thiadiazepane derivative is hypothesized for protease inhibition, compounds are explicitly linked to antiviral/antibacterial activity .

Research Findings and Limitations

Biological Activity

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H16N2O4SC_{10}H_{16}N_2O_4S. It features a thiadiazepane ring system which is known for its diverse biological activities. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of the thiadiazepane ring followed by functionalization to introduce the tert-butyl and carboxylate groups. Various methods have been reported in literature focusing on optimizing yields and purity.

Antitumor Activity

Research indicates that derivatives of thiadiazepane compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism often involves the disruption of mitochondrial membrane potential leading to cell death .

Antioxidant Properties

Thiadiazepane derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases .

Antimicrobial Effects

Some studies have reported that thiadiazepane derivatives possess antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .

Study 1: Antitumor Mechanism Investigation

A recent study focused on the antitumor mechanisms of a related thiadiazepane compound demonstrated that it effectively inhibited tumor growth in vitro and in vivo models. The study highlighted its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Study 2: Antioxidant Activity Assessment

Another investigation evaluated the antioxidant activity of thiadiazepane derivatives using DPPH and ABTS assays. Results indicated that these compounds exhibit significant free radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .

Data Summary

Activity Mechanism Reference
AntitumorInduces apoptosis via mitochondrial dysfunction
AntioxidantFree radical scavenging
AntimicrobialInhibits growth of pathogenic bacteria

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